molecular formula C10H10ClN3O3S B2711150 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole CAS No. 2058994-69-5

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole

Cat. No. B2711150
CAS RN: 2058994-69-5
M. Wt: 287.72
InChI Key: UQYIVLSICDGQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antimicrobial Activities

1,2,4-Triazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated the synthesis of novel 1,2,4-triazole derivatives that showed good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

π-Hole Tetrel Bonding Interactions

Research on π-hole tetrel bonding interactions in triazole derivatives, including those with α-ketoester functionalities, revealed insights into their molecular interactions. This study contributes to the understanding of nucleophilic/electrophilic properties influenced by substituents, which can be valuable in chemical synthesis and material science (Ahmed et al., 2020).

Lipase and α-Glucosidase Inhibition

A study involving the synthesis of new heterocyclic compounds derived from triazole demonstrated significant lipase and α-glucosidase inhibition. These findings suggest potential applications in the treatment of conditions like diabetes and obesity (Bekircan et al., 2015).

Metal-Free Multi-Component Synthesis

The metal-free multi-component synthesis of 1,2,3-triazoles presents a valuable method in organic chemistry for creating structurally diverse compounds. This method can be used to synthesize compounds with potential antibacterial and antifungal properties (Vo, 2020).

Bromine → Lithium Exchange Reactions

Research on bromine to lithium exchange reactions in 1,2,3-triazoles offers insights into synthetic routes for creating various substituted triazoles. This knowledge is crucial in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals (Iddon & Nicholas, 1996).

Corrosion Inhibition in Acid Media

Triazole derivatives have been shown to be effective corrosion inhibitors in acid media. Their application is significant in preventing corrosion in industrial processes, particularly in metal industries (Li et al., 2007).

Inhibition of Acidic Corrosion of Steels

Another study synthesized 1,2,3-triazole derivatives of uracil and thymine, which exhibited potential inhibitory activity against acidic corrosion of steels. This application is vital in material science and engineering, offering new ways to protect metal surfaces (Negrón-Silva et al., 2013).

Antibacterial and Antifungal Agents

Triazole-based Schiff bases and metal complexes have shown high antimicrobial activity, making them valuable in the development of new antibacterial and antifungal agents (Sumrra et al., 2017).

properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-6-12-5-13-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYIVLSICDGQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole

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